Comprehensive Technical Guide on 2-Bromo-5-(bromomethyl)benzoic Acid: Properties, Synthesis, and Pharmaceutical Applications
Comprehensive Technical Guide on 2-Bromo-5-(bromomethyl)benzoic Acid: Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks dictates the efficiency of synthetic pipelines. 2-Bromo-5-(bromomethyl)benzoic acid (CAS: 258861-91-5) [1] is a highly versatile intermediate characterized by its orthogonal reactivity. Featuring both an aryl bromide and a highly reactive benzylic bromide, this compound serves as a linchpin in the modular synthesis of complex pharmacophores, including P2X7 and CRTH2 receptor antagonists[2][3].
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols designed for scale-up and high-yield isolation.
Physicochemical Properties & Orthogonal Reactivity
The utility of 2-bromo-5-(bromomethyl)benzoic acid lies in the distinct electronic and steric environments of its functional groups. The electron-withdrawing carboxylic acid stabilizes the aromatic ring, while the benzylic bromide remains highly susceptible to nucleophilic attack.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-Bromo-5-(bromomethyl)benzoic acid |
| CAS Number | 258861-91-5[1] |
| Molecular Formula | C8H6Br2O2[4] |
| Molecular Weight | 293.94 g/mol [4] |
| Appearance | Off-white to pale yellow crystalline powder |
| Storage Conditions | 2–8°C under inert atmosphere (Argon/N2) to prevent hydrolysis |
Table 2: Orthogonal Reactivity Profile
| Functional Group | Reactivity Pathway | Typical Reagents | Synthetic Outcome |
| Benzylic Bromide | SN2 Nucleophilic Substitution | Primary/Secondary Amines, Thiols, K2CO3 | Rapid functionalization at the benzylic position (mild conditions). |
| Aryl Bromide | Transition-Metal Cross-Coupling | Pd(PPh3)4, Boronic Acids, Base | Suzuki/Buchwald-Hartwig couplings (requires forcing conditions). |
| Carboxylic Acid | Esterification / Amidation | MeOH/H+, or EDC/HOBt, Amines | Formation of esters (e.g., CAS 90721-58-7)[5] or amides. |
Synthetic Methodology: The Wohl-Ziegler Bromination
Mechanistic Causality
The most efficient route to synthesize 2-bromo-5-(bromomethyl)benzoic acid is the radical bromination of 2-bromo-5-methylbenzoic acid[6]. This is achieved via the Wohl-Ziegler reaction , utilizing N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN)[7].
-
Why NBS? NBS provides a low, steady-state concentration of molecular bromine (Br2) in the reaction mixture. This low concentration kinetically favors radical substitution at the benzylic position over electrophilic aromatic substitution on the ring.
-
Why AIBN and 80°C? AIBN undergoes homolytic cleavage at elevated temperatures (half-life of ~1 hour at 80°C) to generate nitrogen gas and two isobutyronitrile radicals[7]. These radicals abstract the benzylic hydrogen. The benzylic radical is resonance-stabilized by the aromatic ring, making it the thermodynamically favored site for subsequent bromine abstraction.
-
Solvent Selection: Halogenated solvents like chloroform (CHCl3) or carbon tetrachloride (CCl4) are chosen because they do not possess abstractable hydrogen atoms, preventing unwanted solvent participation in the radical chain mechanism[6]. Furthermore, the succinimide byproduct is highly insoluble in cold non-polar solvents, allowing for rapid purification via simple filtration.
Experimental Protocol
The following is a self-validating protocol optimized for high regioselectivity and yield.
Step 1: Reaction Assembly
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromo-5-methylbenzoic acid (1.0 equiv) in anhydrous CHCl3 (approx. 10 mL per gram of substrate).
-
Purge the system with inert gas (Argon or N2) for 10 minutes to remove oxygen, which can quench radical intermediates.
Step 2: Reagent Addition & Initiation
-
Add N-bromosuccinimide (1.05 equiv) and AIBN (0.05 equiv) to the solution at room temperature[6]. Note: A slight excess of NBS ensures complete conversion, while keeping it low prevents di-bromination.
-
Gradually heat the reaction mixture to 80°C (reflux) using an oil bath[6].
Step 3: Monitoring & Propagation
-
Maintain reflux for 4 to 12 hours. The reaction transitions from a suspension to a clear solution, eventually precipitating white succinimide as the reaction progresses.
-
Monitor the reaction via TLC (Hexanes:Ethyl Acetate) or HPLC to confirm the consumption of the starting material.
Step 4: Quenching and Isolation
-
Cool the reaction mixture to 0°C in an ice bath to maximize the precipitation of succinimide.
-
Filter the mixture through a pad of Celite to remove the succinimide byproduct.
-
Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product via recrystallization (e.g., from toluene/hexanes) to yield pure 2-bromo-5-(bromomethyl)benzoic acid.
Synthetic workflow for 2-Bromo-5-(bromomethyl)benzoic acid via Wohl-Ziegler bromination.
Applications in Drug Development
The structural duality of 2-bromo-5-(bromomethyl)benzoic acid makes it a privileged scaffold in the synthesis of targeted therapeutics, particularly in immunology and inflammation.
P2X7 Receptor Antagonists
The P2X7 receptor is an ATP-gated ion channel primarily expressed on macrophages, mast cells, and lymphocytes. Its activation leads to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β)[2]. 2-Bromo-5-(bromomethyl)benzoic acid is utilized to synthesize adamantane-based benzamide derivatives. The benzylic bromide undergoes facile SN2 displacement with complex amines (e.g., substituted cyclohexylamines), while the carboxylic acid is converted to an amide using adamantyl-derivatives. These compounds act as potent P2X7 antagonists, offering therapeutic avenues for rheumatoid arthritis, cardiovascular diseases, and immune disorders[2].
CRTH2 Receptor Antagonists
Prostaglandin D2 (PGD2) drives allergic responses by binding to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells)[3]. Activation of CRTH2 mediates the migration of Th2 cells and eosinophils, exacerbating conditions like allergic asthma, rhinitis, and COPD[3]. The methyl ester derivative (Methyl 2-bromo-5-(bromomethyl)benzoate, CAS 90721-58-7)[5] is a critical intermediate in synthesizing 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives. The benzylic bromide is utilized to alkylate benzimidazole cores, creating highly specific CRTH2 antagonists that block PGD2-dependent inflammatory cascades[3].
Pharmaceutical applications of 2-bromo-5-(bromomethyl)benzoic acid in drug development.
References
- 1194354-14-7|3-Bromo-2-(bromomethyl)
- 2-溴-5-(溴甲基)
- Source: google.
- Source: google.
- Source: google.
- Source: benchchem.
- 90721-58-7 | Methyl 2-bromo-5-(bromomethyl)
Sources
- 1. 1194354-14-7|3-Bromo-2-(bromomethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. WO2000061569A1 - Adamantane derivatives - Google Patents [patents.google.com]
- 3. CN101052397B - 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives - Google Patents [patents.google.com]
- 4. 2-溴-5-(溴甲基)苯甲酸 - CAS:258861-91-5 - 广州科檬生物 [chemmolemall.com]
- 5. 90721-58-7 | Methyl 2-bromo-5-(bromomethyl)benzoate - AiFChem [aifchem.com]
- 6. WO2025181261A1 - Cyclopropyl and 1,3,4-oxodiazole compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]
- 7. 2-Bromo-3-cyano-5-methoxybenzoic acid | 1806059-86-8 | Benchchem [benchchem.com]
